6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one
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Overview
Description
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoxalinone core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
GNF-Pf-2379, also known as 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one, primarily targets the PfMFR3 protein . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, and induces resistance when parasites are exposed to sublethal concentrations of GNF-Pf-2379 . This interaction results in decreased sensitivity to GNF-Pf-2379 and other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The affected pathway involves the mitochondrial transport system . The compound’s interaction with PfMFR3 influences the mitochondrial transport, which plays a role in drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The primary result of GNF-Pf-2379’s action is the emergence of resistance in parasites exposed to the compound . This resistance is associated with decreased sensitivity to GNF-Pf-2379 and other compounds with a similar mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxalinone Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Chlorine and Pyridinyl Groups: Chlorination and subsequent coupling with a pyridinyl derivative are essential steps.
Attachment of the Furylmethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.
Scientific Research Applications
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1-methyl-1H-Indole-5-carboxylic acid: This compound shares the chloro and indole functional groups but differs in its overall structure and applications.
Quinoxaline derivatives: These compounds have a similar core structure but may have different substituents, leading to varied biological activities.
Uniqueness
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(furan-2-ylmethylamino)quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3N5O2/c22-13-3-4-17-16(9-13)30-19(29-11-14-2-1-7-33-14)20(32)31(17)6-5-27-18-15(23)8-12(10-28-18)21(24,25)26/h1-4,7-10H,5-6,11H2,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFDQKMMKLCOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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